molecular formula C30H49O7P2-3 B1265324 Presqualene diphosphate(3-)

Presqualene diphosphate(3-)

Cat. No. B1265324
M. Wt: 583.7 g/mol
InChI Key: ATZKAUGGNMSCCY-VYCBRMPGSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Presqualene diphosphate(3-) is a triply-charged organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of presqualene diphosphate. It has a role as a human metabolite. It is a conjugate base of a presqualene diphosphate.

Scientific Research Applications

Enzymatic Activity and Phosphatase Characterization

Presqualene diphosphate (PSDP) plays a role in cell activation and has been studied in the context of phosphatase activity. A specific phosphatase that converts PSDP to presqualene monophosphate (PSMP) was identified, highlighting its role in cell activation in human neutrophils and implications for innate immunity (Fukunaga et al., 2006).

Biosynthesis of Squalene

Research on PSDP has contributed significantly to understanding squalene biosynthesis, a key precursor of cholesterol. Studies have identified PSDP as an intermediate in this biosynthetic pathway, providing insights into cholesterol synthesis and potential drug targets for cholesterol reduction (Zurer, 1997).

Role in Cellular Signal Transduction

PSDP has been studied for its role in signal transduction in cells, particularly in relation to protein kinase C (PKC) activation and cell responses. Research indicates that PSDP phosphatase activity may serve as a regulatory checkpoint for cell responses (Carlo et al., 2008).

Contribution to Sterol and Isoprenoid Biosynthesis

Investigations into PSDP's role in sterol and isoprenoid biosynthesis have revealed its importance in a range of biological activities. This includes its involvement in lipid synthesis, apoptosis, and protein degradation (Edwards & Ericsson, 1999).

Structural and Stereochemical Studies

Detailed structural analyses of PSDP have enhanced the understanding of its role in the biosynthesis of squalene and other important biological molecules. These studies contribute to the broader knowledge of enzymatic mechanisms and stereochemistry in biosynthetic pathways (Epstein & Rilling, 1970).

properties

Product Name

Presqualene diphosphate(3-)

Molecular Formula

C30H49O7P2-3

Molecular Weight

583.7 g/mol

IUPAC Name

[[(1S,2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C30H52O7P2/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-36-39(34,35)37-38(31,32)33)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29H,9-12,15-16,18,20,22H2,1-8H3,(H,34,35)(H2,31,32,33)/p-3/b25-17+,26-19+,27-21+/t28-,29-,30-/m0/s1

InChI Key

ATZKAUGGNMSCCY-VYCBRMPGSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CCC=C(C)C)COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C)C)C

synonyms

presqualene diphosphate
presqualene pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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